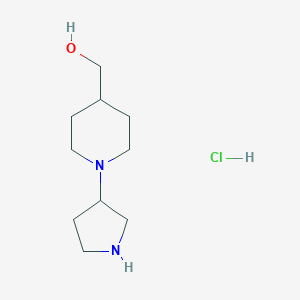![molecular formula C11H15NO2 B12980185 3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12980185.png)
3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-7-methylbicyclo[420]octa-1,3,5-trien-7-amine is a complex organic compound with a unique bicyclic structure It is characterized by the presence of methoxy groups at the 3 and 4 positions, a methyl group at the 7 position, and an amine group at the 7 position of the bicyclo[420]octa-1,3,5-triene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the methoxy and amine groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Uniqueness
3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both methoxy and amine groups on the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3,4-dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C11H15NO2/c1-11(12)6-7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,6,12H2,1-3H3 |
InChI Key |
SEUZFFOWGVSMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C21)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


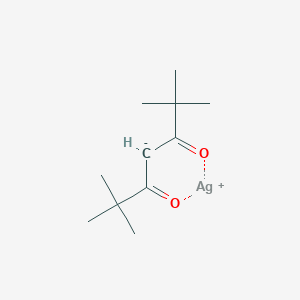

![2-(5-Azaspiro[2.3]hexan-5-yl)ethanol](/img/structure/B12980125.png)

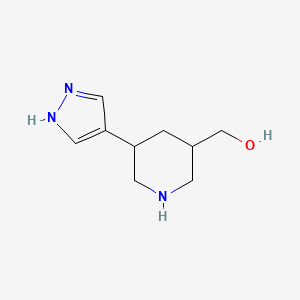
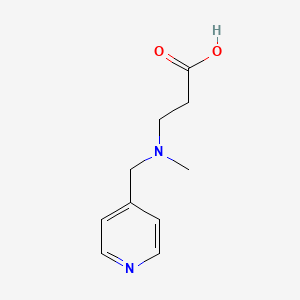
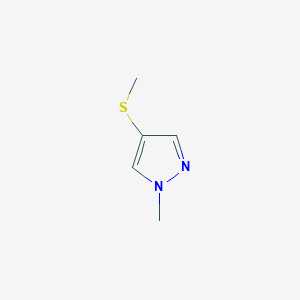
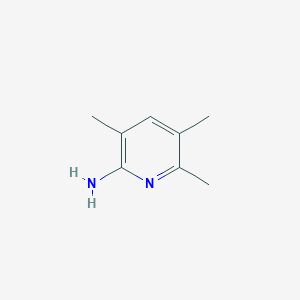
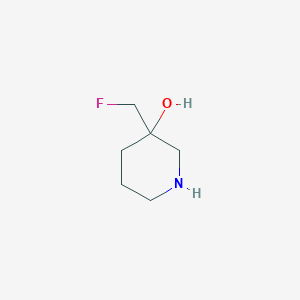
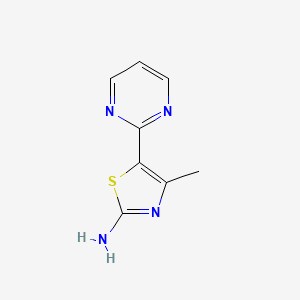
![4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B12980172.png)
![11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-](/img/structure/B12980173.png)
